molecular formula C13H20ClNO3 B5386771 N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride

Cat. No.: B5386771
M. Wt: 273.75 g/mol
InChI Key: SPRMOVQTRPOGRD-UHFFFAOYSA-N
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Description

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound that features a cyclopropane ring attached to an amine group, which is further connected to a 2,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reaction.

    Attachment of the Amine Group: The cyclopropane ring is then functionalized with an amine group through nucleophilic substitution reactions.

    Introduction of the 2,4,5-Trimethoxyphenyl Group: This step involves the reaction of the amine-functionalized cyclopropane with 2,4,5-trimethoxybenzyl chloride under basic conditions to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to interact with various biological pathways, potentially inhibiting or activating specific proteins and enzymes. This can lead to a range of biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activity.

    2,4,5-Trimethoxyamphetamine: Another structurally related compound with distinct pharmacological properties.

Uniqueness

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to other similar compounds. This structural feature can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-11-7-13(17-3)12(16-2)6-9(11)8-14-10-4-5-10;/h6-7,10,14H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRMOVQTRPOGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CC2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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